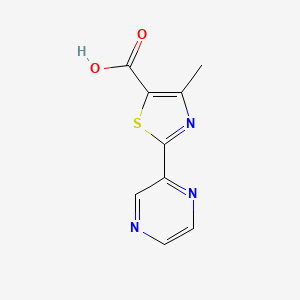

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c1-5-7(9(13)14)15-8(12-5)6-4-10-2-3-11-6/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZXQDHRHGIPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380137 | |

| Record name | 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-92-1 | |

| Record name | 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Interest

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group, a pyrazinyl group, and a carboxylic acid moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The thiazole core is a well-established pharmacophore found in a variety of biologically active compounds, including antimicrobial and anticancer agents.[1] The pyrazine ring, another key nitrogen-containing heterocycle, is also a common feature in pharmacologically active molecules.[2] The presence of the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the exploration of structure-activity relationships and the development of prodrugs or targeted delivery systems.

This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, a proposed synthetic route, potential biological activities based on structurally related compounds, and expected spectroscopic features.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively available in the public domain, a combination of information from chemical suppliers and predictive models allows for the compilation of its key characteristics.

| Property | Value / Information | Source |

| IUPAC Name | 4-methyl-2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid | |

| CAS Number | 216959-92-1 | |

| Molecular Formula | C₉H₇N₃O₂S | |

| Molecular Weight | 221.23 g/mol | |

| Percent Purity | Typically ≥97% | |

| Synonyms | 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylic acid, 5-Carboxy-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole, 2-(5-Carboxy-4-methyl-1,3-thiazol-2-yl)pyrazine | , |

| Predicted XlogP | 0.8 |

Proposed Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible and efficient route can be proposed based on the well-established Hantzsch thiazole synthesis.[4][5] This method involves the condensation of a thioamide with an α-haloketone.

The proposed synthesis would begin with the preparation of pyrazine-2-carbothioamide, which can be achieved by treating pyrazine-2-carboxamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The second key intermediate, ethyl 2-chloroacetoacetate, is commercially available. The condensation of these two precursors would yield the ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Pyrazine-2-carbothioamide

-

To a stirred solution of pyrazine-2-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pyrazine-2-carbothioamide.

Step 2: Synthesis of Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate

-

Dissolve pyrazine-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in ethanol.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Potential Biological Activities and Applications

While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest a high potential for pharmacological activity. The hybridization of pyrazine and thiazole scaffolds is a known strategy for developing potent anti-cancer agents.[6]

-

Anticancer Potential: Derivatives of pyrazole-thiazole and pyrazine-thiazole have demonstrated significant anti-proliferative activity against various cancer cell lines.[3][6] These compounds can act as inhibitors of key signaling pathways involved in cancer progression. For instance, pyrazine-based derivatives have been designed as potent inhibitors of VEGFR-2, EGFR, and c-Met kinases.[2] The subject molecule, with its combined pyrazinyl and thiazole moieties, represents a promising scaffold for the development of novel kinase inhibitors.

-

Antimicrobial Activity: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] Similarly, pyrazole-containing compounds have shown a wide range of biological activities, including antimicrobial and antifungal effects.[7] The combination of these two heterocyclic rings in one molecule could lead to synergistic effects and the development of new antimicrobial agents to combat drug-resistant pathogens.

The carboxylic acid functionality also opens up possibilities for its use as a building block in the synthesis of more complex molecules, including peptides and other bioactive conjugates.

Spectroscopic Characterization (Predicted)

For a research scientist, unambiguous characterization of a synthesized compound is paramount. While experimental spectra for this specific molecule are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazine ring, the methyl group, and the carboxylic acid proton.

-

Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring.

-

Methyl Protons: A singlet in the upfield region (around δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group on the thiazole ring.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (around δ 160-170 ppm) for the carboxylic acid carbonyl carbon.

-

Thiazole and Pyrazine Carbons: A series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the thiazole and pyrazine rings.

-

Methyl Carbon: An upfield signal (around δ 15-20 ppm) for the methyl carbon.

Mass Spectrometry:

High-resolution mass spectrometry should confirm the molecular formula of the compound. Predicted m/z values for various adducts have been calculated.

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.03318 |

| [M+Na]⁺ | 244.01512 |

| [M-H]⁻ | 220.01862 |

Data from PubChem.[8]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C=N and C=C Stretches: Multiple absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the pyrazine and thiazole rings.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin, wash with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound is a heterocyclic compound with a high potential for applications in drug discovery and materials science. Its structural features suggest promising avenues for the development of novel anticancer and antimicrobial agents. While a complete experimental dataset for its physicochemical properties is yet to be established, this guide provides a solid foundation for researchers by consolidating available information and offering predictive insights into its synthesis and characterization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

-

Berecka-Rycerz, A., Malm, A., & Gumieniczek, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3326. [Link]

-

PubChem. (n.d.). 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

Alomari, K. B., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

-

Chemdad. (n.d.). 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

-

Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 23, 2026, from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 23, 2026, from [Link]

-

ACS Publications. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

-

Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. (2011). Chinese Journal of Chemistry, 29(12), 2695-2700. [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

-

Fustero, S., et al. (2011). Current status of pyrazole and its biological activities. Current Topics in Medicinal Chemistry, 11(13), 1649-1667. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

-

MDPI. (2017). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]

-

PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

-

MDPI. (2018). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]

-

PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved January 23, 2026, from [Link]

-

PubChemLite. (n.d.). 4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

ResearchGate. (2017). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. [Link]

Sources

- 1. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. Synthesis and Fungicidal Activity of4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides [nyxxb.cn]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This document delineates its fundamental physicochemical properties, outlines a robust synthetic pathway and subsequent derivatization strategies, discusses its potential as a versatile scaffold in drug discovery, and provides a detailed, field-proven protocol for its analytical characterization. The central thesis of this guide is to present this molecule not merely as a chemical entity, but as a strategic building block, offering insights into the causality behind synthetic choices and analytical validations to empower researchers in their developmental workflows.

Introduction: The Strategic Value of the Pyrazinyl-Thiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, structures combining multiple heteroaromatic rings offer a unique confluence of properties, enabling complex interactions with biological targets. This compound is a prime exemplar of such a scaffold. It marries the thiazole ring—a privileged structure found in numerous approved drugs—with the pyrazine moiety, a common bioisostere in medicinal chemistry known for modulating pharmacokinetic properties.[1][2]

The thiazole core is a prominent structural feature in a variety of natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, antiretroviral, and anticancer effects. The strategic placement of a pyrazine ring at the 2-position and a carboxylic acid at the 5-position creates a molecule with three distinct points for diversification, making it an exceptionally valuable starting point for the construction of compound libraries aimed at screening for novel therapeutic agents.[3] This guide will explore the synthesis, functionalization, and analysis of this potent chemical scaffold.

Core Physicochemical & Structural Data

A precise understanding of a molecule's fundamental properties is a prerequisite for any laboratory work. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 216959-92-1 | [4] |

| Molecular Formula | C₉H₇N₃O₂S | [4] |

| Molecular Weight | 221.23 g/mol | [4] |

| IUPAC Name | 4-methyl-2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid | [4] |

| SMILES | CC1=C(SC(=N1)C1=NC=CN=C1)C(=O)O | [4] |

| Synonyms | 5-Carboxy-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole | [4] |

Synthesis and Derivatization Strategy

The creation of a robust and scalable synthetic route is paramount. The following section details a plausible and efficient pathway for the synthesis of the title compound, based on the foundational Hantzsch thiazole synthesis, and its subsequent activation for diversification.[5]

Proposed Synthesis of the Core Scaffold

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[5] For the target molecule, this translates to a reaction between a pyrazine-2-carbothioamide and an ester of 2-chloroacetoacetic acid.

Rationale: This multi-step, one-pot approach is advantageous as it avoids the isolation of potentially unstable intermediates. The Hantzsch synthesis is a reliable and well-documented method for creating substituted thiazoles.[5] The final saponification (hydrolysis) of the ethyl ester is a standard and high-yielding transformation.

Activation via Carbonyl Chloride Formation

To facilitate the creation of derivatives, such as amides or esters, the carboxylic acid must be converted into a more reactive form. The formation of an acid chloride is a standard and highly effective method.

Experimental Protocol: Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (10 volumes).

-

Reaction: Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude acid chloride is often of sufficient purity to be used directly in the next step.[6]

Causality: Thionyl chloride is the reagent of choice because its byproducts (HCl and SO₂) are gaseous and easily removed, simplifying the purification process significantly. This avoids aqueous work-ups which could hydrolyze the product back to the carboxylic acid.[6]

Derivatization: Amide Library Synthesis

The acid chloride is a versatile intermediate for coupling with a wide range of nucleophiles. The synthesis of thiazole carboxamides, for example, has been shown to yield compounds with potent fungicidal activity.[7]

Experimental Protocol: General Amide Coupling

-

Setup: Dissolve the crude 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography or recrystallization to yield the desired amide.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest several promising avenues for drug discovery research.

-

Anticancer Agents: The hybridization of pyrazine and thiazole scaffolds is a recognized strategy for developing potent anti-cancer agents, potentially through multi-pathway inhibition.[3] Derivatives of similar thiazole carboxylic acids have demonstrated potent anti-proliferative activity against a range of tumor cell lines.[8]

-

Antimicrobial/Antifungal Agents: Thiazole derivatives are known for their antimicrobial properties.[5] Furthermore, the derivatization of related heterocyclic carboxylic acids has yielded compounds with significant activity against both Gram-positive bacteria and fungi.[7][9]

-

Kinase Inhibition: The pyrazine ring is a key component in many kinase inhibitors. By using the carboxylic acid as a handle to build out structures that can interact with the hinge region and hydrophobic pockets of kinase active sites, this scaffold could be elaborated into potent and selective inhibitors.[10]

Analytical Validation: A Self-Validating RP-HPLC Protocol

Ensuring the purity and identity of a synthesized compound is critical. A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a self-validating system for quality control. The following protocol is adapted from established methods for similar heterocyclic compounds.

Protocol: Purity Assessment by RP-HPLC

-

System & Reagents:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), typically in a 70:30 (v/v) ratio. The exact ratio should be optimized to achieve a retention time of 3-10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

-

Standard/Sample Preparation:

-

Accurately weigh and dissolve the synthesized compound in the mobile phase to create a stock solution of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.

-

-

Method Execution:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared sample.

-

Run the analysis for a sufficient time (e.g., 15 minutes) to ensure all components have eluted.

-

-

Data Analysis & Validation:

-

Identity: The retention time of the main peak should be consistent across multiple injections.

-

Purity: Integrate the area of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For drug development purposes, a purity of >95% is typically required.

-

Trustworthiness: This protocol is self-validating. Inconsistent retention times or poor peak shape can indicate column degradation or system issues. The use of 0.1% TFA in the mobile phase is a field-proven technique to protonate the carboxylic acid, ensuring sharp, symmetrical peaks by preventing analyte interaction with residual silanols on the column packing.

-

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound should be handled with appropriate care.

-

Hazards: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Always use in a well-ventilated chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. In case of skin contact, wash with plenty of soap and water.[4]

Conclusion

This compound represents a highly strategic and versatile molecular scaffold. Its synthesis is achievable through established chemical principles, and its structure offers multiple vectors for chemical modification. The presence of both the thiazole and pyrazine rings provides a strong foundation for developing novel therapeutics in oncology and infectious diseases. The analytical methods described herein provide a robust framework for ensuring the quality and reproducibility required for progression into drug development pipelines. This guide serves as a foundational resource for researchers looking to exploit the potential of this promising heterocyclic building block.

References

-

Lange, J. H. M., et al. (2007). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Yu, B. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents (CN102079732B).

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

Moskalenko, A., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

PubMed. (2007). Bioisosteric replacements of the pyrazole moiety of rimonabant. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

-

Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]

-

Szeliga, J., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Available at: [Link]

-

Yan, R., et al. (2009). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]

-

Park, H., et al. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Omega. Available at: [Link]

-

Lozano, E., et al. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate. Available at: [Link]

-

Xu, T., et al. (2009). Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. Chinese Journal of Pesticide Science. Available at: [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][8][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

- Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid (CN101475541A).

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Alomari, K. B., et al. (2024). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Fungicidal Activity of4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides [nyxxb.cn]

- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 11. Thiazole synthesis [organic-chemistry.org]

A Technical Guide to the Spectral Characterization of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

This document provides a detailed technical guide on the expected spectral characteristics of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. Intended for researchers and professionals in drug development and chemical synthesis, this guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this heterocyclic compound. Furthermore, it establishes standardized, field-proven protocols for the acquisition of this spectral data, ensuring analytical integrity and reproducibility.

Molecular Structure and Overview

This compound (Molecular Formula: C₉H₇N₃O₂S, Molecular Weight: approx. 221.24 g/mol ) is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group, a pyrazinyl group, and a carboxylic acid.[1] The unique arrangement of these functional groups dictates its chemical properties and, consequently, its spectral signature. Understanding this signature is paramount for confirming its identity and purity after synthesis or during its application in further chemical processes.

Below is the chemical structure and a diagram illustrating the key functional regions that influence its spectral properties.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and the electronic effects of the constituent aromatic rings and functional groups.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to dissolve the polar carboxylic acid and its high boiling point are advantageous. The acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent. |

| ~9.30 | Singlet / Doublet | 1H | Pyrazine C-H (H-3') | This proton is adjacent to two electronegative nitrogen atoms in the pyrazine ring, causing significant deshielding and a downfield shift. |

| ~8.80 | Doublet | 1H | Pyrazine C-H (H-5') | This proton is ortho to one nitrogen and para to the other, resulting in a distinct downfield shift. |

| ~8.70 | Doublet | 1H | Pyrazine C-H (H-6') | Positioned ortho to a nitrogen atom, this proton experiences a strong deshielding effect. |

| ~2.80 | Singlet | 3H | -CH₃ | The methyl group is attached to the electron-rich thiazole ring, placing its protons in a relatively shielded environment, resulting in an upfield chemical shift. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides insight into the carbon backbone of the molecule. The predicted shifts are influenced by hybridization and the electronegativity of neighboring atoms.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |

| ~168.0 | C =O (Carboxylic Acid) | Carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~165.0 | C -2 (Thiazole) | This carbon is bonded to both sulfur and nitrogen and is part of an aromatic system, leading to a downfield shift. |

| ~155.0 | C -4 (Thiazole) | The carbon bearing the methyl group. Its chemical environment within the thiazole ring results in a downfield position. |

| ~148.0 | C -2' (Pyrazine) | The carbon atom of the pyrazine ring attached to the thiazole, deshielded by adjacent nitrogens. |

| ~145.0 | C -6' (Pyrazine) | Aromatic carbon adjacent to a nitrogen atom. |

| ~144.0 | C -3' (Pyrazine) | Aromatic carbon adjacent to two nitrogen atoms. |

| ~143.0 | C -5' (Pyrazine) | Aromatic carbon adjacent to a nitrogen atom. |

| ~125.0 | C -5 (Thiazole) | The carbon bearing the carboxylic acid group. |

| ~18.0 | -CH₃ | The methyl carbon is aliphatic and thus appears in the upfield region of the spectrum. |

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The characteristic broad absorption is due to strong hydrogen bonding of the carboxylic acid dimer. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption band typical for the carbonyl group in a carboxylic acid. |

| 1550-1610 | C=N and C=C stretch | Aromatic Rings | Multiple bands corresponding to the stretching vibrations within the thiazole and pyrazine rings. |

| 2900-3000 | C-H stretch (sp³) | Methyl Group | Absorption from the symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| 3000-3100 | C-H stretch (sp²) | Aromatic Rings | Stretching vibrations of the C-H bonds on the pyrazine ring. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented here are predicted values for common adducts observed in electrospray ionization (ESI).[2]

| m/z (Da) | Adduct | Ionization Mode |

| 222.03318 | [M+H]⁺ | Positive |

| 244.01512 | [M+Na]⁺ | Positive |

| 220.01862 | [M-H]⁻ | Negative |

| 266.02410 | [M+HCOO]⁻ | Negative |

The base peak in a positive ion mode ESI-MS is expected to be the protonated molecule [M+H]⁺ at approximately m/z 222.03. The presence of the sodium adduct [M+Na]⁺ is also common. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 220.02 would be the primary ion observed.

Experimental Protocols for Spectral Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended. The workflow illustrates a self-validating system where the results from each analysis corroborate the others.

Caption: Standard workflow for the comprehensive spectral characterization of a small molecule.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Perform a standard one-pulse proton experiment.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Set the spectral width to cover a range from -2 to 16 ppm.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled carbon experiment (e.g., zgpg30).

-

Acquire a sufficient number of scans (typically >1024) for adequate signal intensity, as ¹³C has a low natural abundance.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

IR Spectroscopy Protocol (ATR Method)

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity and minimal sample preparation.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable spray and maximum ion intensity.

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion peaks ([M+H]⁺, [M-H]⁻) and other common adducts. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The structural confirmation of this compound relies on a multi-faceted analytical approach. The predicted NMR, IR, and MS data presented in this guide provide a robust reference for scientists working with this compound. By adhering to the detailed experimental protocols, researchers can generate high-quality, reproducible data, ensuring the unambiguous identification and quality assessment of this important chemical entity.

References

Sources

"4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" mechanism of action

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, this compound. Based on a comprehensive analysis of its structural features—specifically the thiazole scaffold prevalent in numerous kinase inhibitors—we postulate that this compound functions as an inhibitor of Spleen Tyrosine Kinase (Syk). This guide will explore the foundational role of the thiazole moiety in medicinal chemistry, delve into the intricacies of the Syk signaling pathway, and present a putative mechanism for its inhibition. Furthermore, we will outline robust experimental protocols to validate this hypothesis and characterize the compound's pharmacological profile, providing a roadmap for researchers and drug development professionals.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form a wide range of non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[2] Clinically relevant drugs such as the anticancer agent dasatinib feature a thiazole core, underscoring its importance in modulating kinase activity.[1] The compound of interest, this compound, incorporates this key scaffold, strongly suggesting a potential role as a modulator of intracellular signaling pathways.

A Postulated Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (Syk)

Given the structural similarities to a class of established kinase inhibitors, we hypothesize that this compound acts as an inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells, including B cells, macrophages, and mast cells.[3][4] It is a critical mediator of immunoreceptor signaling, particularly through the Fc receptor (FcR) and the B-cell receptor (BCR).[5]

The therapeutic potential of Syk inhibition has been validated by the clinical success of fostamatinib, a prodrug whose active metabolite, R406, is a potent Syk inhibitor used for the treatment of chronic immune thrombocytopenia (ITP).[6][7] The mechanism of fostamatinib involves the R406-mediated blockade of Syk, which in turn prevents the phagocytosis of antibody-coated platelets by macrophages.[8]

The Syk Signaling Cascade

Upon ligand binding to immunoreceptors, such as the binding of immune complexes to Fcγ receptors on macrophages, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex.[8] This leads to the phosphorylation and activation of Syk, initiating a downstream signaling cascade that involves the activation of numerous effector molecules.[8] This ultimately results in cellular responses such as phagocytosis, degranulation, and cytokine release.[9]

Caption: Hypothesized inhibition of the Syk signaling pathway.

Molecular Basis of Syk Inhibition

We propose that this compound functions as an ATP-competitive inhibitor of the Syk kinase domain. This is the established mechanism for the active metabolite of fostamatinib, R406, which binds to the ATP-binding pocket of Syk.[5] This binding event prevents the phosphorylation of Syk substrates, thereby abrogating the downstream signaling cascade.[5] The pyrazinyl and carboxylic acid moieties of the query compound are likely to form key hydrogen bonding and electrostatic interactions within the ATP-binding site, while the thiazole core provides a stable scaffold for the presentation of these functional groups.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound is a Syk inhibitor, a series of in vitro and cell-based assays should be conducted.

In Vitro Kinase Inhibition Assay

This experiment will directly measure the ability of the compound to inhibit the enzymatic activity of purified Syk.

Protocol:

-

Reagents and Materials: Recombinant human Syk enzyme, ATP, a suitable Syk substrate (e.g., a synthetic peptide with a tyrosine residue), kinase buffer, this compound, and a detection reagent (e.g., an antibody specific for the phosphorylated substrate).

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the Syk enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a predetermined concentration of ATP. d. Incubate the plate at 37°C for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization).

-

Data Analysis: Plot the percentage of Syk inhibition against the compound concentration and determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Ki | The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme. |

Cellular Phospho-Syk Assay

This assay will determine if the compound can inhibit Syk phosphorylation in a cellular context.

Protocol:

-

Cell Line: A human cell line that expresses Syk and an appropriate immunoreceptor, such as the U937 monocytic cell line.

-

Procedure: a. Culture the cells to an appropriate density. b. Pre-incubate the cells with various concentrations of the test compound. c. Stimulate the cells with an appropriate agonist to activate Syk (e.g., aggregated IgG to cross-link Fcγ receptors). d. Lyse the cells and quantify the levels of phosphorylated Syk (pSyk) and total Syk using a Western blot or a cell-based ELISA.

-

Data Analysis: Determine the concentration-dependent reduction in pSyk levels relative to total Syk.

Caption: A streamlined workflow for validating the proposed mechanism of action.

Kinase Selectivity and Potential Off-Target Effects

It is crucial to recognize that many kinase inhibitors exhibit activity against multiple kinases, which can lead to both beneficial polypharmacology and undesirable off-target effects.[10] For instance, R406, the active metabolite of fostamatinib, has been shown to inhibit other kinases such as FLT3 and Jak.[8][11] Therefore, a comprehensive kinase selectivity profile for this compound is essential. This can be achieved through kinome-wide screening panels where the compound is tested against a large number of purified kinases.

Conclusion

The structural attributes of this compound strongly support the hypothesis that it functions as a Spleen Tyrosine Kinase inhibitor. This proposed mechanism of action offers a compelling rationale for its further investigation as a potential therapeutic agent for immune-mediated disorders. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis, characterize its pharmacological profile, and assess its therapeutic potential.

References

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Fostamatinib. Retrieved from [Link]

-

PubMed. (n.d.). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Retrieved from [Link]

-

PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action: R406 is a Syk kinase inhibitor. a, inhibition of.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Retrieved from [Link]

-

PubMed. (n.d.). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. Retrieved from [Link]

-

TAVALISSE®. (n.d.). Mechanism of Action. Retrieved from [Link]

-

DOI. (n.d.). R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fostamatinib Disodium?. Retrieved from [Link]

-

MDPI. (n.d.). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Retrieved from [Link]

-

MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

-

ASH Publications. (n.d.). Fostamatinib for the treatment of chronic immune thrombocytopenia. Retrieved from [Link]

-

PubMed. (n.d.). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

-

ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

-

IOVS. (n.d.). Exploration of the mechanism by which Spleen Tyrosine Kinase (SYK) inhibitor R406 promotes rhodopsin expression. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 3. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]

- 4. A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fostamatinib - Wikipedia [en.wikipedia.org]

- 7. Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Biological Activity Screening of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid: A Strategic Approach from Hypothesis to Validated Hit

An In-Depth Technical Guide:

This guide outlines a comprehensive, field-proven strategy for the systematic biological evaluation of the novel chemical entity (NCE), 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. As drug development professionals, our primary challenge is to efficiently and accurately unveil the therapeutic potential of a new molecule. This document moves beyond a simple checklist of assays; it provides the strategic rationale behind a multi-pronged screening cascade, ensuring that each step is a self-validating system designed to build a robust data package for decision-making. We will proceed from foundational characterization and hypothesis generation through primary screening, hit validation, and preliminary ADME profiling.

Foundational Analysis: Deconstructing the Molecule and Forming the Hypothesis

Before a single pipette touches a plate, a thorough analysis of the target molecule is paramount. The structure itself provides the initial clues that guide our entire screening strategy.

Compound Profile

The subject of our investigation is This compound .

| Property | Value | Source |

| IUPAC Name | 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid | [1] |

| CAS Number | 216959-92-1 | [1] |

| Molecular Formula | C₉H₇N₃O₂S | [2] |

| Molecular Weight | 221.24 g/mol | [1] |

| Predicted XlogP | 0.8 | [2] |

| Purity | ≥97% (Commercially Available) | [1] |

Rationale from Chemical Moieties: Building the Case

The molecule is a hybrid scaffold, combining three key heterocyclic and functional groups, each with a rich history in medicinal chemistry. Our initial hypotheses are derived from the known biological activities of these components.

-

Thiazole Ring: This five-membered ring is a cornerstone of many therapeutic agents. Derivatives are known to possess a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] Specifically, thiazole-carboxamide structures have been investigated as potent COX inhibitors.[6]

-

Pyrazine Ring: As an electron-deficient aromatic ring, the pyrazine nucleus is a versatile chemotype found in agents with antiviral and anticancer efficacy.[7][8]

-

Thiazole-Carboxylic Acid Core: The linkage of a carboxylic acid to the thiazole ring is not merely a solubilizing group; this specific arrangement has been identified in compounds with potent anti-proliferative activity against various tumor cell lines.[9]

Central Hypothesis: Based on this structural composite, we hypothesize that this compound possesses primary biological activity in one or more of the following therapeutic areas: Oncology, Infectious Disease (Antimicrobial), or Inflammation. Our screening strategy is therefore designed to test these hypotheses in parallel.

The Screening Cascade: A Phased Approach to Discovery

A successful screening campaign is a funnel, not a flood. We begin with broad, high-throughput assays to identify initial activity, followed by progressively more specific and complex assays to validate hits and elucidate their mechanisms.

Caption: The overall biological screening workflow.

Phase 1: Foundational Protocols

Before initiating biological assays, the integrity and behavior of the compound stock must be rigorously established.

Quality Control & Sample Preparation

-

Source Compound: Procure this compound, ≥97% purity.[1]

-

Identity & Purity Verification: Independently verify the structure and purity via LC-MS and ¹H-NMR. This is a critical self-validating step to ensure results are attributable to the correct molecule.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

-

Solubility Assessment: Determine the aqueous solubility of the compound in a relevant biological buffer (e.g., PBS, pH 7.4). Poor solubility is a common cause of artifacts in screening assays.

Phase 2: Primary High-Throughput Screening (HTS)

The goal of this phase is to efficiently test our core hypotheses using robust, miniaturized assays. High-throughput screening (HTS) is the method of choice for testing compounds against biological targets in an automated fashion.[10][11]

Anticancer Activity Screen

-

Causality: The pyrazine and thiazole-carboxylic acid moieties suggest potential anti-proliferative effects.[8][9] We will use a panel of cancer cell lines to identify cytotoxic or cytostatic activity and assess for initial selectivity.

-

Protocol: Cell Viability Assay (MTT/XTT-based)

-

Cell Plating: Seed cells from a diverse panel (e.g., HepG2 [liver], MCF-7 [breast], Panc-1 [pancreatic]) and a non-cancerous control line (e.g., WI-38 human fibroblasts[8]) into 96- or 384-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of the test compound. Add the compound to the wells to achieve final concentrations typically ranging from 0.1 to 100 µM. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

-

Viability Reagent: Add a metabolic dye reagent (e.g., MTT, XTT) to each well and incubate for 2-4 hours. Viable cells will metabolize the dye, causing a color change.

-

Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration.

-

Antimicrobial Activity Screen

-

Causality: Thiazole derivatives are well-documented antimicrobial agents.[3][4][12] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antibacterial potency.

-

Protocol: Broth Microdilution MIC Assay

-

Organism Preparation: Prepare a standardized inoculum (e.g., 5 x 10⁵ CFU/mL) of test organisms, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, in appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring absorbance.

-

Anti-Inflammatory Activity Screen

-

Causality: Thiazole carboxamides have shown activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.[6][13] A direct enzymatic assay provides the cleanest initial assessment.

-

Protocol: COX-1/COX-2 Enzymatic Inhibition Assay

-

Assay Preparation: Utilize a commercial fluorescence-based COX inhibitor screening kit, which provides recombinant human COX-1 and COX-2 enzymes, a fluorogenic substrate, and arachidonic acid.

-

Reaction Mixture: In separate wells for COX-1 and COX-2, add the enzyme, the test compound at various concentrations, and the substrate.

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubation: Incubate at room temperature for a specified time (e.g., 15-30 minutes).

-

Data Acquisition: Measure the fluorescence intensity using a plate reader. Enzyme activity is directly proportional to the fluorescence produced.

-

Analysis: Calculate the percent inhibition relative to a vehicle control. A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

-

Phase 3: Hit Identification and Validation

A "hit" is not just a data point; it is a reproducible, concentration-dependent biological effect that serves as a starting point for further optimization.[14][15] This phase is designed to filter out false positives and confirm the activity observed in primary screening.[16]

Caption: Decision-making workflow for hit validation and triage.

Hit Confirmation Protocol

-

Compound Resupply: Obtain a fresh sample of the compound or use a different synthesis batch to rule out contamination or degradation of the original stock.

-

Confirmation Run: Re-run the primary assay in triplicate at a single, effective concentration to confirm the initial activity.

-

Dose-Response Curve: For confirmed hits, perform a more detailed 10-point, 2-fold serial dilution to generate a full dose-response curve. Calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. A high-quality hit will display a classic sigmoidal curve.

-

Selectivity Assessment: For anticancer hits, the IC₅₀ against the non-cancerous cell line should be significantly higher than against the cancer cell lines. For COX inhibitors, the IC₅₀ values for COX-1 and COX-2 should be compared to determine selectivity.

Phase 4: Secondary Assays and Early ADME Profiling

With a validated hit in hand, we shift focus to understanding its mechanism and assessing its "drug-like" properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for selecting compounds that have a higher probability of success in vivo.[17][18]

Secondary Mechanism of Action (MoA) Assays

-

If an Anticancer Hit:

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G0/G1, G2/M), a known mechanism for some thiazole derivatives.[9]

-

Apoptosis Assay: Use an Annexin V/PI staining assay to determine if cell death occurs via programmed apoptosis.

-

-

If an Antimicrobial Hit:

-

Minimum Bactericidal Concentration (MBC): Plate cells from the MIC assay onto agar to determine the concentration at which the compound is bactericidal versus bacteriostatic.

-

Core In Vitro ADME/Tox Profiling

-

Causality: A potent compound is useless if it cannot reach its target in the body. These assays predict the pharmacokinetic behavior of the molecule.[19]

-

Protocol: Metabolic Stability in Liver Microsomes

-

System: Use pooled human liver microsomes (HLM), which contain a rich complement of drug-metabolizing cytochrome P450 (CYP) enzymes.

-

Reaction Setup: Incubate the test compound (e.g., at 1 µM) with HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[20]

-

Initiation: Start the reaction by adding the cofactor NADPH.

-

Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

-

Data Interpretation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A compound with a very short half-life may have poor bioavailability in vivo.

-

| Early ADME Assay | Purpose | Typical Method |

| Metabolic Stability | Predicts metabolic clearance in the liver. | Liver Microsome Incubation |

| Aqueous Solubility | Determines how well the compound dissolves. | Kinetic or Thermodynamic Methods |

| Permeability | Predicts absorption across the gut wall. | PAMPA or Caco-2 Monolayer Assay |

| Plasma Protein Binding | Measures how much drug binds to plasma proteins. | Rapid Equilibrium Dialysis |

| CYP Inhibition | Assesses potential for drug-drug interactions. | Fluorogenic CYP Substrate Assays |

Conclusion and Path Forward

This technical guide details a logical and robust workflow for the comprehensive biological screening of this compound. By starting with hypotheses grounded in chemical structure and systematically progressing through validated HTS, hit confirmation, and early ADME profiling, this strategy maximizes the potential for discovering meaningful biological activity while minimizing wasted resources.

A successful outcome of this cascade would be a Validated Hit with:

-

Potent and reproducible activity in a primary assay (e.g., IC₅₀ < 1 µM).

-

Demonstrable selectivity for its target (e.g., >10-fold selectivity for cancer cells over normal cells).

-

A confirmed initial mechanism of action.

-

An acceptable early ADME profile (e.g., moderate metabolic stability, good permeability).

Such a compound becomes a high-quality Lead Candidate , ready for the next stages of drug discovery: extensive structure-activity relationship (SAR) studies to improve potency and properties, lead optimization, and eventual evaluation in in vivo models of disease.

References

-

Wietrzyk, J., Gzella, A., Szymańska, E., & Milczarek, M. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5749. Available at: [Link]

-

Al-Omair, M. A., Ali, A., Al-amri, A. M., El-Sayed, W. A., & Al-Zahrani, A. S. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. Available at: [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 23, 2026, from [Link]

-

Hassan, L. M., Al-Shamari, A. M., Al-Mathkhury, H. J., & Al-Janabi, A. S. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(5), e0300465. Available at: [Link]

-

An, S. S. A., & Kim, S. Y. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Journal of Experimental & Biomedical Sciences, 21(3), 199-207. Available at: [Link]

-

Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

-

Seliem, I. A., El-Sabbagh, O. I., El-Sabbagh, W. A., & El-Moghazy, S. M. (2021). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Journal of the Iranian Chemical Society, 18, 2379-2390. Available at: [Link]

-

Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved January 23, 2026, from [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

-

Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved January 23, 2026, from [Link]

-

Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved January 23, 2026, from [Link]

-

Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-Rahman, A. H. (2017). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 22(7), 1204. Available at: [Link]

-

Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4577. Available at: [Link]

-

Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29331-29343. Available at: [Link]

-

Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 57(7), 1471-1483. Available at: [Link]

-

News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved January 23, 2026, from [Link]

-

Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19047-19084. Available at: [Link]

-

El-Gazzar, M. G., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available at: [Link]

-

X-Chem. (n.d.). Hit identification and validation services. Retrieved January 23, 2026, from [Link]

-

PubChemLite. (n.d.). 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid (C9H7N3O2S). Retrieved January 23, 2026, from [Link]

-

Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

-

VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved January 23, 2026, from [Link]

-

Sittampalam, G. S., et al. (2004). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. Assay and Drug Development Technologies. Available at: [Link]

-

ResearchGate. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. Retrieved January 23, 2026, from [Link]

-

Creative Bioarray. (n.d.). In Vitro ADME. Retrieved January 23, 2026, from [Link]

-

Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3047. Available at: [Link]

-

Kelloff, G. J., et al. (1996). Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent. Food and Chemical Toxicology, 34(10), 933-945. Available at: [Link]

-

Li, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. Available at: [Link]

Sources

- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. PubChemLite - 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid (C9H7N3O2S) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. azolifesciences.com [azolifesciences.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 15. criver.com [criver.com]

- 16. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. vectorb2b.com [vectorb2b.com]

- 20. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

"4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a High-Value Research Chemical

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyrazine ring, another important pharmacophore, suggests potential for novel biological interactions; a related compound, Oltipraz [5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione], has been investigated as a potential chemopreventive agent.[3]

Given its potential role as a building block in the synthesis of new therapeutic agents, researchers will inevitably handle this compound in various laboratory settings.[4][5] This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its chemical nature and potential hazards. The protocols herein are designed not merely as a list of rules, but as a self-validating system of practices rooted in the causality of chemical risk management.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of safety. Key identifiers and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid | [6] |

| Synonyms | 5-Carboxy-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole, 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid | [6][7] |

| CAS Number | 216959-92-1 | [6][7] |

| Molecular Formula | C₉H₇N₃O₂S | [6][8] |

| Molecular Weight | 221.23 g/mol | [6] |

| Appearance | Solid (Assumed, typical for such compounds at STP) | N/A |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are based on its Globally Harmonized System (GHS) classification, derived from data on the compound itself or structurally similar chemicals.

GHS Classification

| Hazard Class | Category | Hazard Statement |